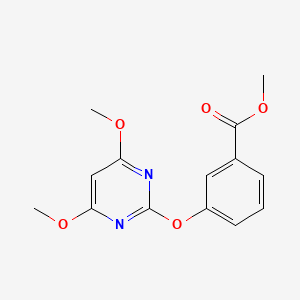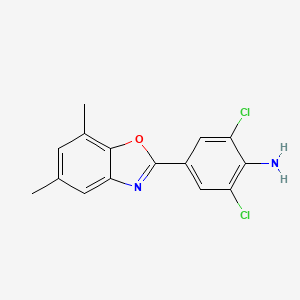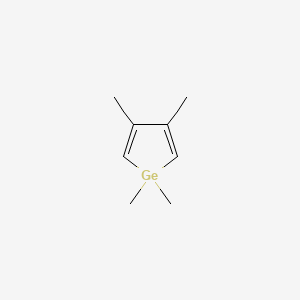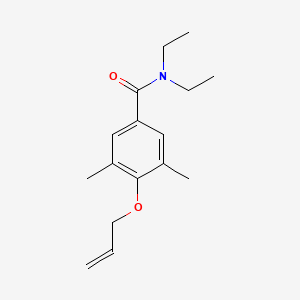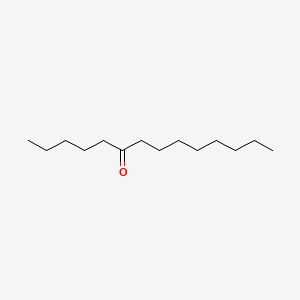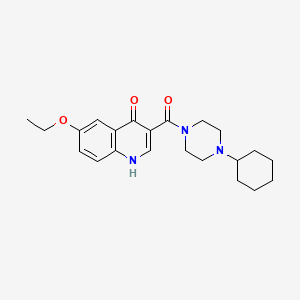
(4-Cyclohexyl-1-piperazinyl)(6-ethoxy-4-hydroxy-3-quinolinyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine,1-cyclohexyl-4-[(6-ethoxy-4-hydroxy-3-quinolinyl)carbonyl]-(9ci) is a complex organic compound with a unique structure that combines a piperazine ring with a quinoline derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . For this specific compound, the synthesis might involve the coupling of a piperazine derivative with a quinoline derivative under controlled conditions.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale chemical reactions using readily available starting materials and catalysts. These methods are designed to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions
Piperazine,1-cyclohexyl-4-[(6-ethoxy-4-hydroxy-3-quinolinyl)carbonyl]-(9ci) can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce quinoline derivatives with additional oxygen-containing functional groups, while reduction might yield more saturated derivatives .
科学的研究の応用
Piperazine,1-cyclohexyl-4-[(6-ethoxy-4-hydroxy-3-quinolinyl)carbonyl]-(9ci) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of various industrial chemicals and materials .
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other piperazine derivatives and quinoline derivatives, such as:
- Piperazine,1-cyclohexyl-4-[(6-ethoxy-4-hydroxy-3-quinolinyl)carbonyl]-(9ci)
- Piperazine,1-cyclohexyl-4-[(6-ethoxy-4-hydroxy-3-quinolinyl)carbonyl]-(9ci)
Uniqueness
What sets Piperazine,1-cyclohexyl-4-[(6-ethoxy-4-hydroxy-3-quinolinyl)carbonyl]-(9ci) apart from similar compounds is its unique combination of a piperazine ring with a quinoline derivative. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
特性
分子式 |
C22H29N3O3 |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
3-(4-cyclohexylpiperazine-1-carbonyl)-6-ethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C22H29N3O3/c1-2-28-17-8-9-20-18(14-17)21(26)19(15-23-20)22(27)25-12-10-24(11-13-25)16-6-4-3-5-7-16/h8-9,14-16H,2-7,10-13H2,1H3,(H,23,26) |
InChIキー |
LLUVWGVSTRKJOT-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)N3CCN(CC3)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


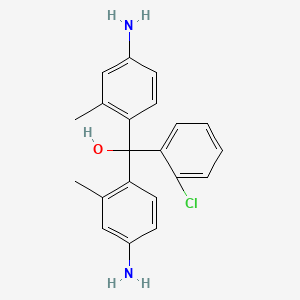
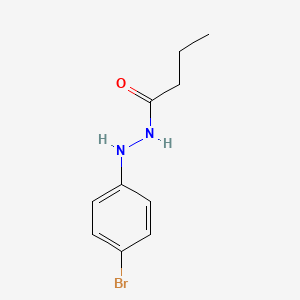

![2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13801946.png)
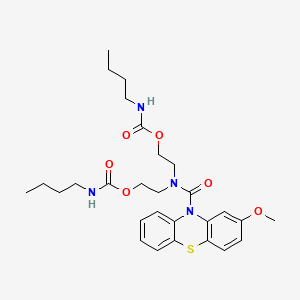
![3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid](/img/structure/B13801951.png)
![3-Cyanomethyl-2-methylbenzo[b]thiophene](/img/structure/B13801966.png)
